11-Bromo-1-undecanethiol

Description

Molecular Architecture and Bonding Characteristics

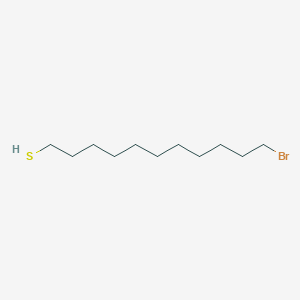

This compound exhibits a linear molecular architecture consisting of an undecane backbone with distinct terminal functionalities that define its chemical behavior and synthetic utility. The compound's systematic IUPAC name, 11-bromoundecane-1-thiol, accurately reflects its structural organization with a bromine atom positioned at carbon-11 and a thiol group (-SH) at carbon-1. The molecular structure can be represented by the SMILES notation SCCCCCCCCCCCBr, illustrating the linear arrangement of eleven carbon atoms connecting the two reactive terminal groups.

The compound's structural integrity is maintained through a series of C-C single bonds forming the alkyl chain backbone, with the thiol group providing characteristic sulfur-hydrogen bonding properties. Research conducted using molecular dynamics simulations has revealed that the alkyl chain exhibits significant conformational flexibility, with dihedral angle rotations occurring throughout the carbon framework. These conformational changes play a crucial role in the compound's behavior when forming self-assembled monolayers, where the flexibility of the alkyl chain influences packing density and molecular orientation.

The bromine substituent at the terminal position introduces significant electronegativity differences within the molecular framework, creating a polar region that influences intermolecular interactions. The C-Br bond length and the sulfur-hydrogen bond characteristics contribute to the compound's overall dipole moment and its ability to participate in various chemical reactions. The thiol group's affinity for metal surfaces, particularly gold, has been extensively documented in surface chemistry literature, where the sulfur atom forms strong covalent bonds with metal substrates.

Advanced computational studies have provided insights into the electronic structure of this compound, revealing the distribution of electron density throughout the molecule and the relative stability of different conformational states. The compound's linear structure allows for efficient packing in crystalline forms and contributes to its effectiveness in forming well-ordered monolayers on various substrates.

Physicochemical Properties: Density, Refractive Index, and Thermal Stability

The physicochemical properties of this compound have been systematically characterized through various analytical techniques, revealing important parameters for its handling and application in research and industrial contexts. According to Sigma-Aldrich specifications, the compound exhibits a density of 1.128 g/mL at 25°C and a refractive index (n₂₀/D) of 1.501, indicating its optical properties and molecular packing characteristics. These values are consistent with similar organothiol compounds and reflect the influence of the bromine substituent on the overall molecular density.

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Density | 1.128 g/mL | 25°C | |

| Refractive Index (n₂₀/D) | 1.501 | 20°C | |

| Molecular Weight | 267.27 g/mol | - | |

| Monoisotopic Mass | 266.070384 | - |

The thermal stability of this compound has been investigated through various temperature-dependent studies, particularly in the context of self-assembled monolayer formation and stability. Research has shown that the compound maintains structural integrity under moderate heating conditions, although specific decomposition temperatures require careful investigation under controlled atmospheric conditions. Safety data sheets indicate that the compound should be stored under refrigerated conditions (0-10°C) and protected from air exposure due to potential oxidation of the thiol group.

The compound's solubility characteristics have been partially documented, with ethanol serving as an effective solvent for monolayer preparation studies. Research protocols typically employ ethanol solutions for self-assembled monolayer deposition, suggesting good solubility in polar protic solvents. The partition coefficient and water solubility data remain areas requiring further systematic investigation, as current literature provides limited quantitative information on these parameters.

Chemical stability studies have revealed that this compound exhibits reasonable stability under standard laboratory conditions when properly stored. However, the thiol group's susceptibility to oxidation necessitates storage under inert gas atmospheres to prevent disulfide bond formation. The bromine substituent provides additional stability to the molecular framework while maintaining reactivity for nucleophilic substitution reactions.

Spectroscopic Fingerprints: FT-IR, NMR, and Mass Spectral Analysis

Comprehensive spectroscopic characterization of this compound has provided detailed insights into its molecular structure and bonding characteristics through multiple analytical techniques. Infrared spectroscopy studies have identified characteristic absorption bands that serve as molecular fingerprints for compound identification and purity assessment. The thiol group exhibits a distinctive S-H stretching vibration, typically observed in the 2550-2600 cm⁻¹ region, providing a clear spectroscopic marker for this functional group.

Nuclear magnetic resonance spectroscopy has proven particularly valuable for structural elucidation and purity analysis of this compound. ¹H NMR spectra recorded in deuterated chloroform reveal characteristic signal patterns that correspond to the different proton environments within the molecule. The methylene protons adjacent to the bromine atom typically appear as a triplet in the 3.4-3.7 ppm region, while the thiol proton exhibits a characteristic signal around 1.3 ppm. The remaining methylene protons of the alkyl chain appear as complex multipiples in the 1.2-1.9 ppm region, with integration ratios consistent with the molecular structure.

Advanced two-dimensional infrared spectroscopy studies have provided unprecedented insights into the dynamic behavior of this compound in self-assembled monolayer configurations. Research conducted using reflection-mode 2D IR spectroscopy (R-2D IR) has revealed the temporal evolution of molecular orientations and conformational changes within monolayer structures. These studies demonstrate that the compound exhibits spectral diffusion on timescales ranging from picoseconds to tens of picoseconds, reflecting the dynamic nature of alkyl chain rearrangements in surface-bound configurations.

Mass spectrometry analysis has confirmed the molecular ion peak at m/z 266.070384 for the monoisotopic mass, consistent with the expected molecular formula. The fragmentation patterns observed in electron impact mass spectrometry provide additional structural confirmation, with characteristic loss of bromine and sulfur-containing fragments helping to verify the compound's identity and purity.

Properties

IUPAC Name |

11-bromoundecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVISLWYYHGTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCS)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614404 | |

| Record name | 11-Bromoundecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116129-34-1 | |

| Record name | 11-Bromoundecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Bromo-1-undecanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiolation of 11-Bromoundecanol

A common approach involves substituting the hydroxyl group of 11-bromoundecanol with a thiol functionality. This is typically achieved via a two-step process:

-

Activation of the Alcohol : 11-Bromoundecanol is converted to a leaving group, such as a tosylate or mesylate, using reagents like p-toluenesulfonyl chloride in anhydrous dichloromethane.

-

Nucleophilic Substitution : The activated intermediate undergoes reaction with a sulfur nucleophile, such as potassium thioacetate, followed by hydrolysis to yield the free thiol.

This method, however, faces challenges in avoiding oxidation of the thiol group during hydrolysis. Stabilizing agents like dithiothreitol (DTT) are often added to the reaction mixture to prevent disulfide formation.

Halogen Exchange Reactions

An alternative route leverages halogen exchange protocols. For example, 11-chloroundecanethiol can react with lithium bromide in dimethylformamide (DMF) at elevated temperatures (80–100°C) to replace chlorine with bromine. While efficient, this method requires rigorous drying to prevent hydrolysis of the thiol group and often results in moderate yields (~65–75%).

Disulfide Reduction Methods

Recent advances utilize disulfide intermediates for improved stability. Bis[2-(2-bromoisobutyryloxy)undecyl] disulfide, when mixed with 1-undecanethiol in nitrogen-degassed solvents, undergoes reductive cleavage using agents like tributylphosphine (TBP) to generate this compound. This method minimizes oxidation side reactions and achieves yields exceeding 85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance nucleophilicity in substitution reactions, while nonpolar solvents (e.g., toluene) are preferred for disulfide reduction to limit proton exchange. The patent US2772302A highlights the use of solvents with "moderately reducing character," such as tetralin or cyclohexane, to suppress unwanted side reactions during bromination steps.

Reactions are typically conducted at 50–80°C, balancing kinetic favorability with thermal decomposition risks. For instance, thiolation of 11-bromoundecanol in THF at 60°C for 12 hours yields 78% product, whereas higher temperatures (>80°C) promote elimination side reactions.

Catalytic and Stoichiometric Considerations

The addition of peroxides, such as benzoyl peroxide, is critical in bromination reactions to enhance regioselectivity. In the synthesis of 11-bromoundecanoic acid—a potential precursor—the absence of free oxygen and presence of 1–2% benzoyl peroxide improves yields from 80% to over 90% while minimizing 10-bromo isomer formation. Similarly, catalytic amounts of triethylamine (5 mol%) accelerate thiol-disulfide exchange kinetics by deprotonating intermediates.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of this compound in CDCl₃ reveals distinct signals:

-

δ 1.25–1.45 ppm : Multiplet for the nine methylene groups in the undecane chain.

-

δ 2.50 ppm : Triplet (J = 7.2 Hz) for the –CH₂–S– group adjacent to the thiol.

-

δ 3.40 ppm : Triplet (J = 6.8 Hz) for the terminal –CH₂–Br group.

¹³C NMR further confirms the structure, with the brominated carbon resonating at δ 33.9 ppm and the thiol-bearing carbon at δ 26.4 ppm.

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis of SAMs formed from this compound on gold substrates shows two characteristic peaks in the Br 3d region:

The sulfur 2p peak at 162.0 eV confirms thiolate binding to gold, while the absence of a 164.0 eV signal (free thiol) indicates complete monolayer formation.

Challenges and Limitations

Competing Isomer Formation

During bromination, inadequate control of reaction conditions leads to 10-bromo isomers. For example, undecenoic acid brominated without peroxides yields 40–50% 10-bromoundecanoic acid, complicating downstream purification. Similar regioselectivity issues arise in thiolation if leaving-group activation is incomplete.

Oxidative Degradation

The thiol group’s susceptibility to oxidation necessitates inert atmospheres and chelating agents. Even trace metal impurities (e.g., Fe³⁺) catalyze disulfide formation, reducing functional yields by 15–20%.

Industrial-Scale Production Considerations

Solvent Recovery and Cost

Large-scale synthesis requires solvents with low toxicity and high recyclability. Tetralin, though effective in suppressing side reactions, poses challenges due to its high boiling point (207°C) and cost. Alternatives like cyclohexane-toluene mixtures reduce energy consumption during distillation .

Scientific Research Applications

11-Bromo-1-undecanethiol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 11-Bromo-1-undecanethiol involves the formation of self-assembled monolayers (SAMs) on surfaces. The sulfur atom in the thiol group forms a strong bond with metal surfaces, particularly gold, leading to the formation of a stable monolayer . This monolayer can modify the surface properties, making it suitable for various applications such as biosensing and drug delivery .

Comparison with Similar Compounds

11-Bromo-1-undecanethiol vs. Decanethiol (DT)

Key Difference : BrUDT’s bromine enables secondary reactions (e.g., forming azide-terminated SAMs), while DT lacks this functionality. DT is often mixed with BrUDT (75% DT, 25% BrUDT) to optimize SAM density and reactivity .

This compound vs. 11-Bromoundecanol

Key Difference: BrUDT’s thiol group enables SAM formation on gold, while 11-bromoundecanol’s hydroxyl group limits its use to organic synthesis and materials science.

This compound vs. 1-Bromoundecane

Key Difference : BrUDT’s thiol group is critical for SAM applications, whereas 1-bromoundecane is a simple alkyl halide used in synthetic chemistry.

This compound vs. 11-Bromoundecanoic Acid

Key Difference: The carboxylic acid group in 11-bromoundecanoic acid allows for pH-dependent behavior and ionic interactions, unlike BrUDT’s thiol-based surface binding.

This compound vs. 11-Mercapto-1-undecanol

Key Difference: 11-Mercapto-1-undecanol’s hydroxyl group provides additional sites for hydrogen bonding, whereas BrUDT’s bromine supports click chemistry.

Biological Activity

11-Bromo-1-undecanethiol, also known as BrUDT, is an organothiol compound with the molecular formula . It features a bromine atom at one end and a thiol group () at the other, connected by an undecane chain. This unique structure allows for diverse chemical reactivity, particularly in biological and materials science applications.

The presence of the thiol group in this compound enables its participation in thiol-ene click chemistry, which is a method for synthesizing new materials with specific properties. This reaction can couple the thiol with alkenes under mild conditions, resulting in stable carbon-sulfur bonds. Such reactions are pivotal in creating functional surfaces and polymers used in various biomedical applications.

Additionally, the bromine atom can be substituted with various nucleophiles, allowing researchers to modify the compound's properties for specific applications. This versatility makes BrUDT a valuable building block in organic synthesis and bioconjugation reactions, where it can attach to biomolecules like proteins or antibodies.

Potential Applications in Biotechnology

- Self-Assembled Monolayers (SAMs) : The thiol group has a strong affinity for metals, particularly gold. This property is exploited to form self-assembled monolayers on gold nanoparticles, which are crucial for biosensors and drug delivery systems .

- Bioconjugation : The ability of BrUDT to react with biomolecules opens avenues for attaching drugs or imaging agents to proteins, enhancing targeted delivery systems in therapeutics.

- Nanotechnology : Its role in synthesizing nanoparticles that release nitric oxide has been documented, highlighting its potential use in cardiovascular therapies and other medical applications .

Study on SAMs

A study demonstrated that this compound could effectively form SAMs on gold surfaces. These SAMs exhibited enhanced stability and biocompatibility, making them suitable for use in biosensors that require minimal background noise and high specificity .

Drug Delivery Systems

Research involving nitric oxide-releasing nanoparticles synthesized using BrUDT indicated significant improvements in therapeutic efficacy for treating vascular diseases. The nanoparticles facilitated controlled release profiles that enhanced bioavailability and reduced side effects associated with conventional therapies .

Safety and Toxicology

While this compound is primarily utilized in research settings, safety data indicate that it can act as an irritant to skin and eyes. Proper handling protocols must be adhered to minimize exposure risks . The compound is classified under several hazard codes indicating potential chronic aquatic toxicity and respiratory irritation .

Summary of Key Findings

| Property/Feature | Description |

|---|---|

| Molecular Formula | |

| Key Functional Groups | Thiol (-SH), Bromine (Br) |

| Chemical Reactions | Thiol-ene click chemistry, bioconjugation |

| Applications | SAMs on gold nanoparticles, drug delivery systems |

| Safety Classification | Skin irritant, eye irritant |

Q & A

Q. Table 1: Key Properties of BrUDT for SAM Formation

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 267.27 g/mol | |

| Density (25°C) | 1.128 g/mL | |

| Storage Temperature | −20°C (prevents thiol oxidation) | |

| SAM Formation Solvent | Ethanol or THF |

Advanced: What strategies control SAM density and orientation on nanoparticles?

- Mixed SAMs : Co-adsorb BrUDT with dodecanethiol (e.g., 1:3 molar ratio) to tune hydrophobicity and ligand spacing. This reduces steric hindrance for subsequent functionalization .

- Temperature Control : SAMs formed at 4°C exhibit higher order due to slower adsorption kinetics, enabling better alignment .

- Post-Assembly Characterization : Use X-ray photoelectron spectroscopy (XPS) to verify bromine retention and ellipsometry to measure SAM thickness (~1.5 nm for BrUDT) .

Advanced: How to resolve contradictions in SAM stability under physiological conditions?

Conflicting stability reports arise from variations in pH, ionic strength, and temperature. For in vivo applications:

- pH Stability : SAMs degrade at pH < 4 due to thiol protonation. Test stability via cyclic voltammetry in PBS (pH 7.4) over 72 hrs .

- Thermal Stability : Anneal SAMs at 60°C for 1 hr to enhance packing density, reducing desorption in serum-containing media .

Methodological: What analytical techniques characterize BrUDT SAMs?

- FTIR : Detect C-Br stretches (∼600 cm⁻¹) and S-H oxidation (absence of ~2550 cm⁻¹ peak confirms Au-S bonding). Compare to reference spectra for similar thiols .

- Contact Angle Goniometry : Hydrophobicity increases with SAM order (e.g., θ ~100° for pure BrUDT vs. ~75° for mixed SAMs) .

- Mass Spectrometry : Confirm molecular weight (267.27 g/mol) and detect impurities using electron ionization (EI-MS) .

Advanced: How is BrUDT functionalized for targeted drug delivery?

The bromine terminus allows Suzuki coupling or nucleophilic substitution. For example:

- PEGylation : React BrUDT-SAMs with PEG-azide (CuAAC click chemistry) to enhance biocompatibility .

- Ligand Conjugation : Substitute Br with folate or peptides for receptor-targeted nanoparticles. Purify derivatives via dialysis (MWCO 3.5 kDa) .

Basic: What safety protocols are critical when handling BrUDT?

- Toxicity : Avoid inhalation (H335) and skin contact (H315/H319). Use fume hoods and nitrile gloves .

- Waste Disposal : Quench residual thiols with oxidizing agents (e.g., H₂O₂) before disposal .

Advanced: How to troubleshoot low yields in BrUDT derivatization reactions?

- Competitive Adsorption : On AuNPs, ensure bromine accessibility by pre-treating SAMs with UV/ozone to remove contaminants .

- Reaction Solubility : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions. Monitor by TLC (toluene:ethyl acetate, 9:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.